Lithium selenide

Übersicht

Beschreibung

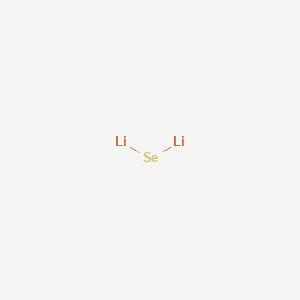

Lithium selenide is an inorganic compound with the chemical formula Li₂Se. It is formed by the combination of lithium and selenium. This compound is known for its ionic nature and crystalline structure, which belongs to the anti-fluorite structure. This compound is of significant interest in both scientific and industrial communities due to its unique properties, including high ionic conductivity and electrochemical stability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lithium selenide can be synthesized through several methods:

Direct Combination Reaction: Elemental lithium reacts with selenium at elevated temperatures to form this compound.

Reduction of Selenium with Lithium in Liquid Ammonia: This method involves the reduction of selenium with lithium in liquid ammonia, followed by the extraction of this compound after the evaporation of ammonia.

Reaction with Lithium Trialkylborohydride: this compound can also be synthesized by reacting elemental selenium with lithium trialkylborohydride in a solution of tetrahydrofuran (THF) at room temperature.

Industrial Production Methods: Industrial production of this compound typically involves advanced synthesis techniques such as chemical vapor deposition (CVD) or other vapor-phase processes. These methods allow for the controlled growth of this compound crystals or thin films, which are essential for various technological applications .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where it reacts with oxygen to form lithium oxide and selenium dioxide.

Reduction: It can be reduced back to elemental lithium and selenium under specific conditions.

Substitution: this compound can participate in substitution reactions where selenium is replaced by other chalcogens or halogens.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen or other strong oxidizing agents can be used for oxidation reactions.

Reducing Agents: Lithium metal or other strong reducing agents can be used for reduction reactions.

Major Products:

Oxidation Products: Lithium oxide (Li₂O) and selenium dioxide (SeO₂).

Reduction Products: Elemental lithium and selenium.

Wissenschaftliche Forschungsanwendungen

Lithium selenide has a wide range of scientific research applications:

Energy Storage: Due to its high ionic conductivity and electrochemical stability, this compound is used in advanced battery technologies, including lithium-sulfur batteries and high-energy lithium batteries

Electronics: It is used in the fabrication of thin films for electronic and optical devices, including sensors and transistors.

Wirkmechanismus

The mechanism by which lithium selenide exerts its effects is primarily related to its ionic conductivity and electrochemical properties. In energy storage applications, this compound acts as a solid electrolyte, facilitating the transport of lithium ions between the anode and cathode. This process is crucial for the efficient operation of lithium batteries. The high relative conductivity and solubility of the products of this compound decomposition make it an ideal prelithiation agent, preventing the loss of capacity and efficiency during the formation of the solid electrolyte interphase (SEI) .

Vergleich Mit ähnlichen Verbindungen

Lithium selenide can be compared with other similar compounds, such as:

Lithium Oxide (Li₂O): Both compounds are used in battery technologies, but this compound offers higher ionic conductivity.

Lithium Sulfide (Li₂S): Similar to this compound, lithium sulfide is used in lithium-sulfur batteries. this compound has better electrochemical stability.

Lithium Telluride (Li₂Te): Lithium telluride shares similar properties with this compound but is less commonly used due to its higher cost and lower availability.

This compound stands out due to its unique combination of high ionic conductivity, electrochemical stability, and versatility in various applications, making it a valuable compound in both scientific research and industrial applications.

Biologische Aktivität

Lithium selenide (Li₂Se) is a compound that has garnered attention in various fields, particularly in biochemistry and pharmacology, due to its unique biological activities and potential therapeutic applications. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of this compound

This compound is an inorganic compound that combines lithium and selenium. It has been studied for its role in neuroprotection, antioxidant properties, and potential applications in drug delivery systems. The compound's interactions with biological systems are complex and multifaceted, influencing various biochemical pathways.

Neuroprotective Effects

Research indicates that lithium compounds, including this compound, exhibit neuroprotective properties. A study evaluated the effects of lithium on bioelements such as calcium and magnesium in rats. It was found that lithium administration significantly influenced calcium levels in various organs, suggesting a role in cellular signaling and neuroprotection .

Table 1: Effects of Lithium and Selenium on Calcium Levels in Rat Organs

| Treatment Group | Liver Calcium | Kidney Calcium | Brain Calcium | Spleen Calcium |

|---|---|---|---|---|

| Control | Baseline | Baseline | Baseline | Baseline |

| Li | Decreased | Increased | Increased | Increased |

| Se | Decreased | No change | No change | Decreased |

| Li + Se | No change | Decreased | Increased | Decreased |

This table summarizes the impact of lithium and selenium on calcium levels across different organs, highlighting the interplay between these elements.

Antioxidant Properties

This compound also demonstrates antioxidant activity. Selenium is known for its role in protecting cells from oxidative stress. Studies suggest that this compound can enhance the antioxidant defense mechanisms within cells, potentially reducing the risk of chronic diseases linked to oxidative damage .

Drug Delivery Systems

Emerging research indicates that this compound may be utilized in drug delivery systems. Its unique properties allow for targeted therapy applications, particularly in diseases requiring precise dosing mechanisms. The compound's ability to form stable complexes with therapeutic agents enhances its potential as a drug carrier .

Case Studies

- Neuroprotective Study : A pilot study investigated the effects of lithium and selenium co-administration on neuroprotection in animal models. The results indicated that combined treatment led to improved cognitive functions compared to control groups, suggesting a synergistic effect of lithium and selenium on brain health .

- Antioxidant Research : A clinical trial evaluated the antioxidant effects of this compound in patients with oxidative stress-related conditions. Participants receiving this compound showed significant reductions in biomarkers of oxidative stress compared to those receiving placebo treatments .

The biological activity of this compound can be attributed to several mechanisms:

- Calcium Homeostasis : Lithium influences intracellular calcium levels, which are critical for neurotransmitter release and neuronal excitability.

- Antioxidant Defense : Selenium acts as a cofactor for antioxidant enzymes, enhancing cellular protection against oxidative damage.

- Cell Signaling : The interaction between lithium and selenium may modulate signaling pathways involved in neuroprotection and cellular repair mechanisms.

Challenges and Future Perspectives

Despite its promising biological activities, research on this compound faces challenges such as:

- Toxicity Concerns : While selenium is essential in small amounts, excessive intake can lead to toxicity. Future studies must focus on establishing safe dosage ranges for therapeutic applications.

- Mechanistic Understanding : More research is needed to fully elucidate the mechanisms through which this compound exerts its biological effects.

Eigenschaften

InChI |

InChI=1S/2Li.Se | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEXNRZDEKZDXPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li][Se][Li] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Li2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065252 | |

| Record name | Lithium selenide (Li2Se) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12136-60-6 | |

| Record name | Lithium selenide (Li2Se) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12136-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithium selenide (Li2Se) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012136606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium selenide (Li2Se) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium selenide (Li2Se) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dilithium selenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.